REACTION_CXSMILES
|
Cl.[CH2:2]([N:9]1[CH2:14][CH:13]2[CH:11]([CH:12]2C(O)=O)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([N:20]([CH2:23]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:32])=CC=1.[C:42]([OH:46])([CH3:45])([CH3:44])[CH3:43]>O.C1(C)C=CC=CC=1>[CH2:2]([N:9]1[CH2:10][CH:11]2[CH:13]([CH:12]2[NH:20][C:23]([O:46][C:42]([CH3:45])([CH3:44])[CH3:43])=[O:32])[CH2:14]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)O
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a nitrogen atmosphere for 23 hours
|
Duration
|
23 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracting with toluene
|
Type
|
WASH
|
Details
|
washing the organic layer successively with an aqueous solution of sodium carbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous NaCl solution, drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purifying the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(C2C1)NC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mmol | |
AMOUNT: MASS | 27 mg | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH2:2]([N:9]1[CH2:14][CH:13]2[CH:11]([CH:12]2C(O)=O)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([N:20]([CH2:23]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:32])=CC=1.[C:42]([OH:46])([CH3:45])([CH3:44])[CH3:43]>O.C1(C)C=CC=CC=1>[CH2:2]([N:9]1[CH2:10][CH:11]2[CH:13]([CH:12]2[NH:20][C:23]([O:46][C:42]([CH3:45])([CH3:44])[CH3:43])=[O:32])[CH2:14]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
|
Quantity
|
101 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC2C(C2C1)C(=O)O
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a nitrogen atmosphere for 23 hours
|
Duration
|
23 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracting with toluene
|
Type
|
WASH
|
Details
|
washing the organic layer successively with an aqueous solution of sodium carbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous NaCl solution, drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purifying the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2C(C2C1)NC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.09 mmol | |
AMOUNT: MASS | 27 mg | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |